![molecular formula C18H19F3N4O B4714104 4-(3-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4714104.png)
4-(3-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Overview
Description
4-(3-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, commonly known as PMPF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PMPF belongs to the class of piperazine derivatives and is known for its unique mechanism of action that makes it a promising candidate for drug development.
Mechanism of Action
PMPF exerts its pharmacological effects through the modulation of the serotonin and dopamine neurotransmitter systems. It acts as a selective serotonin and dopamine receptor antagonist, which leads to the inhibition of their respective signaling pathways. This results in the suppression of the pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
PMPF has been shown to have a wide range of biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. PMPF has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, PMPF has been reported to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
The advantages of using PMPF in lab experiments include its high potency and selectivity, as well as its unique mechanism of action. However, the limitations of PMPF include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on PMPF should focus on its potential therapeutic applications in various fields of medicine. This includes the development of novel drugs based on PMPF, as well as the investigation of its potential use in combination therapies. In addition, future studies should aim to elucidate the molecular mechanisms underlying the pharmacological effects of PMPF, as well as its potential side effects and toxicity.
Scientific Research Applications
PMPF has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-depressant properties. PMPF has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)15-4-1-5-16(11-15)23-17(26)25-9-7-24(8-10-25)13-14-3-2-6-22-12-14/h1-6,11-12H,7-10,13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOOPKOSMUDNKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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